
4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the thiazole family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate is believed to involve the inhibition of various enzymes and signaling pathways in the body. For example, studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate can help to reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, 4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate has also been shown to have a range of other biochemical and physiological effects. For example, studies have shown that this compound can inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate in lab experiments is its potent biological activity. This compound has been shown to have a range of beneficial effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are many potential future directions for research on 4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate. One area of interest is in the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another area of research is in the development of new anti-cancer therapeutics, as studies have shown that this compound has potent anti-tumor activity. Additionally, researchers may explore the potential use of this compound in the development of new antibiotics and other antimicrobial agents.
Conclusion:
In conclusion, 4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate is a promising compound with a range of potential applications in scientific research. Its potent biological activity and diverse range of effects make it a promising candidate for the development of new drugs and other therapeutics. While there are some limitations to using this compound in lab experiments, its potential benefits make it an exciting area of research for scientists in a variety of fields.
Méthodes De Synthèse
The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with benzoyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
4-(2-methyl-1,3-thiazol-4-yl)phenyl benzoate has been studied for its potential applications in a variety of scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. Studies have shown that this compound has potent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new therapeutics.
Propriétés
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c1-12-18-16(11-21-12)13-7-9-15(10-8-13)20-17(19)14-5-3-2-4-6-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHSEGTWDKOGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

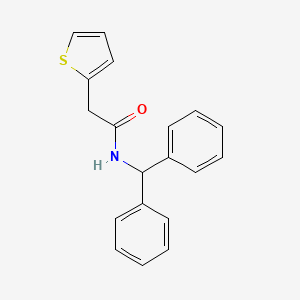
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)
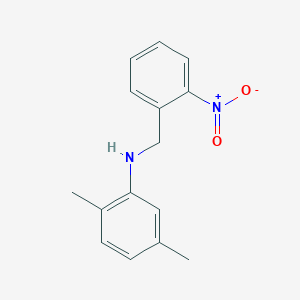
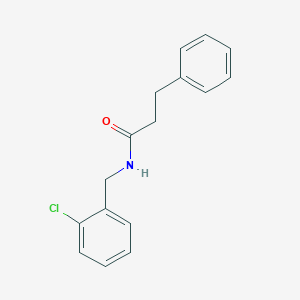
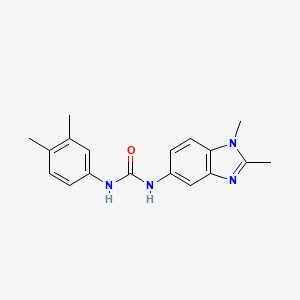


![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
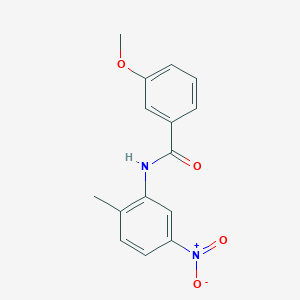



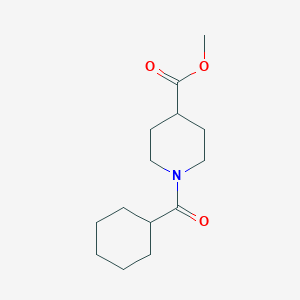
![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)